methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains both a thiophene and a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, which is a sulfur-containing five-membered aromatic ring, and the pyrrole ring, a nitrogen-containing five-membered ring, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-methylthiophene with appropriate reagents to introduce the desired substituents.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate precursor, such as a 1,4-dicarbonyl compound, with ammonia or an amine.
Coupling of the Rings: The thiophene and pyrrole rings are then coupled together through a series of reactions that may involve halogenation, metal-catalyzed coupling, and esterification to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used as a probe to study biological processes and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(5-ethylthiophen-2-yl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl group on the thiophene ring instead of a methyl group.
Uniqueness
Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-3-4-10(15-7)8-5-12-6-9(8)11(13)14-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRAOOLCVCYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CNC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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